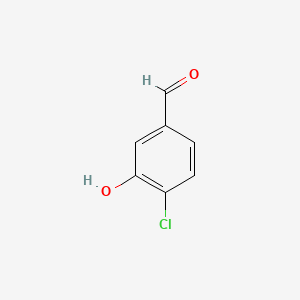

4-Chloro-3-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAFGNAOINNEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551505 | |

| Record name | 4-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-12-0 | |

| Record name | 4-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Chloro-3-hydroxybenzaldehyde experimental procedure

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-hydroxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The procedure outlined herein is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and robust validation methods.

Strategic Overview: The Synthetic Rationale

The target molecule, this compound, possesses a substitution pattern that requires a careful strategic approach. The hydroxyl group at position 3 is a potent ortho-para directing group in electrophilic aromatic substitution. Consequently, a direct formylation of 4-chlorophenol via methods like the Reimer-Tiemann reaction would preferentially yield isomers such as 5-chloro-2-hydroxybenzaldehyde, not the desired product.[1][2]

A more effective and regioselective strategy is the direct chlorination of 3-hydroxybenzaldehyde. In this approach, the activating hydroxyl group directs the incoming electrophilic chlorine to the positions ortho and para to it (positions 2, 4, and 6). The para-position (position 4) is sterically accessible and electronically favored, leading to the formation of this compound as a major product. This method offers a direct and efficient pathway to the target compound. A similar strategy has been successfully employed for the synthesis of the isomeric 3-chloro-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde.[3]

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting materials to the final, validated product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the principles of electrophilic aromatic substitution, employing a suitable chlorinating agent for regioselective functionalization.

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (mmol) | Equiv. | Amount | Purity | Supplier |

| 3-Hydroxybenzaldehyde | 122.12 | 50.0 | 1.0 | 6.11 g | ≥98% | Sigma-Aldrich |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 55.0 | 1.1 | 4.0 mL | ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | - | - | 200 mL | Anhydrous | Fisher Scientific |

| Saturated NaHCO₃ (aq) | - | - | - | 100 mL | - | Lab Prepared |

| Brine (Saturated NaCl) | - | - | - | 100 mL | - | Lab Prepared |

| Anhydrous MgSO₄ | 120.37 | - | - | ~10 g | - | VWR |

| Silica Gel | - | - | - | ~100 g | 60 Å, 230-400 mesh | - |

| Ethyl Acetate | 88.11 | - | - | As needed | HPLC Grade | - |

| Hexanes | - | - | - | As needed | HPLC Grade | - |

Step-by-Step Methodology

-

Reactant Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-hydroxybenzaldehyde (6.11 g, 50.0 mmol) in anhydrous dichloromethane (200 mL).

-

Expert Insight: Anhydrous solvent is crucial to prevent the reaction of sulfuryl chloride with water, which would generate corrosive acids and reduce the yield. DCM is an excellent choice due to its inertness and ability to dissolve the starting material.

-

-

Reaction Setup: Cool the flask in an ice-water bath to 0 °C.

-

Expert Insight: Cooling the reaction mixture is essential to control the exothermicity of the chlorination reaction and to minimize the formation of undesired ortho- and di-chlorinated by-products.

-

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (4.0 mL, 55.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Expert Insight: Sulfuryl chloride is a convenient and effective source of electrophilic chlorine. A slight excess (1.1 equivalents) ensures complete conversion of the starting material. The slow, dropwise addition is a critical control parameter for selectivity and safety.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

-

Work-up and Extraction:

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water to quench any unreacted sulfuryl chloride.

-

Slowly add 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic by-products (HCl, H₂SO₄). Caution: This will generate CO₂ gas; vent the funnel frequently.

-

Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Combine all organic layers and wash with 100 mL of brine to remove residual water.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude solid by flash column chromatography on silica gel.

-

Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexanes.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Final Product: Evaporate the solvent from the pure fractions to yield this compound as a solid.

-

Product Characterization & Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

-

Physical Appearance: White to off-white solid.

-

Melting Point (MP): Compare the experimentally determined melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8 ppm), the hydroxyl proton (variable, broad singlet), and three distinct aromatic protons, each showing specific splitting patterns (doublets and doublet of doublets).

-

¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm) and six distinct aromatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[4] The exact mass should correspond to the molecular formula C₇H₅ClO₂.[4]

Trustworthiness: A Self-Validating System

The protocol's integrity is maintained through continuous in-process validation:

-

TLC Monitoring: Provides real-time confirmation of reactant consumption and product formation, preventing premature or unnecessarily long reaction times.

-

Controlled Addition: The slow, temperature-controlled addition of the chlorinating agent is a self-regulating mechanism to ensure high regioselectivity.

-

Spectroscopic Confirmation: Final analysis by NMR and MS provides unambiguous structural confirmation, ensuring the target molecule has been synthesized with high purity.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Chloro-3-hydroxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development and chemical synthesis, a precise understanding of NMR spectral data is fundamental to verifying molecular identity and purity. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-chloro-3-hydroxybenzaldehyde (CAS 56962-12-0). We will delve into the theoretical principles governing the chemical shifts, explore detailed experimental protocols for data acquisition, and present a peak-by-peak interpretation of the spectra, correlating the data directly to the molecular structure. This document is designed to serve as a practical reference, blending established theory with field-proven insights to empower scientists in their research endeavors.

Introduction to this compound and NMR

This compound is a substituted aromatic aldehyde featuring three distinct functional groups: an aldehyde (-CHO), a hydroxyl (-OH), and a chloro (-Cl) group.[1][2] This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Given the potential for isomeric impurities (e.g., 3-chloro-4-hydroxybenzaldehyde), unambiguous structural confirmation is critical. NMR spectroscopy provides this confirmation by mapping the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The unique electronic effects of each substituent create a distinct spectral fingerprint, allowing for precise structural assignment.[3]

This guide will interpret the expected NMR spectra by analyzing how the interplay of these substituents dictates the observed chemical shifts and coupling patterns.

Theoretical Principles: Substituent Effects on the Aromatic Ring

The chemical shifts in the aromatic region of this compound are governed by the electronic effects of the three substituents. These effects can be categorized as either inductive or resonance effects.

-

Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction and resonance (a deactivating, meta-directing group). It significantly deshields protons and carbons at the ortho and para positions.

-

Hydroxyl Group (-OH): This group is electron-withdrawing by induction but strongly electron-donating by resonance (an activating, ortho, para-directing group). Its net effect is to shield the ortho and para positions, increasing their electron density.

-

Chloro Group (-Cl): The chlorine atom is electron-withdrawing by induction due to its high electronegativity. However, it is weakly electron-donating by resonance due to its lone pairs (a deactivating, ortho, para-directing group). The inductive effect typically dominates.

The final chemical shift of each nucleus on the ring is a complex sum of these competing effects.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol outlines the standard procedure for analyzing a sample like this compound.

Step 1: Sample Preparation

-

Solvent Selection: The choice of deuterated solvent is critical.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): Highly recommended. It is a polar aprotic solvent that effectively solubilizes the compound and, through hydrogen bonding, produces a sharp, observable signal for the phenolic -OH proton.[4] The residual proton signal in DMSO-d₆ appears around δ 2.50 ppm.

-

Chloroform-d (CDCl₃): A common but less ideal choice. The acidic phenolic proton may exchange with trace amounts of water, leading to a broad signal that can be difficult to identify or even "disappear" into the baseline.[4][5] The residual CHCl₃ signal is at δ 7.26 ppm.

-

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6–0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount (e.g., 1 μL) of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

Step 2: Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming on the magnetic field to maximize its homogeneity, which is essential for achieving sharp, symmetrical peaks.[3]

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16 scans are typically sufficient for a high signal-to-noise ratio.[3]

-

-

¹³C NMR Acquisition Parameters:

-

Technique: Proton-decoupled (standard)

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 512-2048 scans, as the ¹³C isotope has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative proton ratios.[3]

Spectral Data and Interpretation

While a publicly available, verified spectrum for this specific isomer is not readily found in databases, we can confidently predict its spectral features based on established principles and data from analogous compounds. The following data is predicted for a spectrum acquired in DMSO-d₆ .

¹H NMR Spectrum (Predicted)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aldehyde | ~9.85 | Singlet (s) | - | 1H |

| OH | ~10.5 | Singlet (s), broad | - | 1H |

| H-2 | ~7.80 | Doublet (d) | J ≈ 2.0 Hz | 1H |

| H-6 | ~7.65 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 Hz | 1H |

| H-5 | ~7.20 | Doublet (d) | J ≈ 8.5 Hz | 1H |

Interpretation of the ¹H NMR Spectrum

The diagram below illustrates the molecular structure and atom numbering used for assignment.

Caption: Molecular structure of this compound with IUPAC numbering.

-

Aldehyde Proton (H-aldehyde, δ ~9.85 ppm): This proton is the most deshielded in the spectrum. Its proximity to the highly electronegative carbonyl oxygen and its location within the anisotropic field of the C=O bond cause a significant downfield shift.[5][6] It appears as a singlet because it is too far from the aromatic protons to exhibit significant coupling.

-

Hydroxyl Proton (OH, δ ~10.5 ppm): The chemical shift of phenolic protons is highly variable and depends on solvent, temperature, and concentration.[7][8] In DMSO-d₆, strong hydrogen bonding to the solvent slows down proton exchange, resulting in a distinct, often sharp, singlet at a far downfield position.

-

Aromatic Proton H-2 (δ ~7.80 ppm): This proton is ortho to the strongly electron-withdrawing aldehyde group and para to the electron-withdrawing chloro group. Both substituents deshield this position, making it the most downfield of the aromatic signals. It appears as a doublet due to coupling with H-6 (meta-coupling, J ≈ 2.0 Hz).

-

Aromatic Proton H-6 (δ ~7.65 ppm): This proton is ortho to the electron-donating hydroxyl group (shielding) but also ortho to the electron-withdrawing chloro group (deshielding). The net effect places it downfield. It is split into a doublet of doublets by coupling to H-5 (ortho-coupling, J ≈ 8.5 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz).

-

Aromatic Proton H-5 (δ ~7.20 ppm): This proton is para to the strongly electron-donating hydroxyl group, causing it to be the most shielded (upfield) of the aromatic protons. It appears as a doublet due to coupling with H-6 (ortho-coupling, J ≈ 8.5 Hz).

¹³C NMR Spectrum (Predicted)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O (aldehyde) | ~191.0 |

| C-3 (C-OH) | ~155.0 |

| C-1 (C-CHO) | ~132.0 |

| C-6 | ~130.0 |

| C-4 (C-Cl) | ~128.5 |

| C-2 | ~125.0 |

| C-5 | ~118.0 |

Interpretation of the ¹³C NMR Spectrum

The workflow for assigning carbon signals involves understanding the predictable chemical shift ranges for different carbon types and the electronic influence of substituents.

Caption: A generalized workflow for NMR structure elucidation.

-

Carbonyl Carbon (C=O, δ ~191.0 ppm): The aldehyde carbonyl carbon is consistently the most deshielded carbon in the spectrum, appearing far downfield, typically above 190 ppm.[9][10]

-

C-3 (C-OH, δ ~155.0 ppm): The carbon atom directly bonded to the highly electronegative oxygen of the hydroxyl group is significantly deshielded and appears at a characteristic downfield position for phenols.

-

C-1 (C-CHO, δ ~132.0 ppm): This is the ipso-carbon to which the aldehyde group is attached. It is a quaternary carbon (no attached protons) and will typically show a weaker signal.

-

C-6 (δ ~130.0 ppm): This carbon is influenced by its ortho relationship to both the -OH and -Cl groups.

-

C-4 (C-Cl, δ ~128.5 ppm): The ipso-carbon attached to the chlorine atom. Its chemical shift is influenced by the electronegativity and anisotropic effects of the halogen. This is also a quaternary carbon.

-

C-2 (δ ~125.0 ppm): This carbon is ortho to the deshielding aldehyde group.

-

C-5 (δ ~118.0 ppm): This carbon is para to the electron-donating -OH group, making it the most shielded (most upfield) of the aromatic carbons.

Conclusion

The structural analysis of this compound by NMR spectroscopy is a clear demonstration of how fundamental principles can be applied to achieve unambiguous molecular characterization. The ¹H NMR spectrum is defined by a downfield aldehyde singlet, three distinct aromatic signals with predictable coupling patterns, and a solvent-dependent hydroxyl proton signal. The ¹³C NMR spectrum complements this data, showing seven unique carbon environments, including the characteristic downfield shifts of the carbonyl and phenol carbons. Together, these spectral data provide a definitive fingerprint that confirms the identity and substitution pattern of the molecule, underscoring the indispensable role of NMR in modern chemical research and development.

References

- 1. This compound | C7H5ClO2 | CID 13865114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of 4-Chloro-3-hydroxybenzaldehyde: A Quantum Chemical Approach for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Chloro-3-hydroxybenzaldehyde, a substituted aromatic aldehyde with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the molecular structure, electronic properties, and reactivity of this compound at a quantum level is paramount for designing novel therapeutics. This document outlines a robust computational workflow employing Density Functional Theory (DFT) to elucidate these characteristics. By integrating theoretical calculations with comparisons to experimental data of analogous compounds, this guide serves as a self-validating protocol for the in silico investigation of this compound and other similarly structured small molecules.

Introduction: The Significance of this compound in Drug Development

This compound (C₇H₅ClO₂) is a bifunctional organic molecule featuring a benzaldehyde scaffold substituted with both a chloro and a hydroxyl group.[1] This unique arrangement of electron-withdrawing (chloro) and electron-donating (hydroxyl) groups, along with the reactive aldehyde functionality, imparts a distinct electronic and chemical character to the molecule. Benzaldehyde derivatives are known to exhibit a range of biological activities, including serving as precursors and intermediates in the synthesis of various pharmaceutical compounds.[2] Their potential to act as enzyme inhibitors makes them attractive candidates for drug discovery programs.[2]

Quantum chemical calculations offer a powerful, non-invasive lens through which to explore the intricacies of molecular behavior. By solving the Schrödinger equation, albeit with approximations, we can predict a molecule's three-dimensional structure, vibrational modes, electronic transitions, and reactivity hotspots. This in silico approach accelerates the drug design process by enabling the rational design of derivatives with enhanced biological activity and by providing a deeper understanding of their interactions with biological targets.

This guide will detail the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to characterize this compound. We will explore its optimized geometry, vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). Furthermore, we will delve into Natural Bond Orbital (NBO) analysis to gain insights into its bonding and charge distribution.

Computational Methodology: A Validated Approach

The choice of computational method and basis set is critical for obtaining accurate and reliable results. For organic molecules containing halogens and hydroxyl groups, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a good balance between computational cost and accuracy. This level of theory is well-suited for predicting geometries, vibrational frequencies, and electronic properties of substituted benzaldehydes.

Software

All calculations will be performed using the Gaussian 16 suite of programs. Visualization and analysis of the output will be conducted using GaussView 6.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound.

The initial step involves constructing the 3D structure of this compound. This can be done using the molecule builder in GaussView 6. The structure is then subjected to geometry optimization to find the most stable conformation, corresponding to a minimum on the potential energy surface.

Protocol:

-

Build the Molecule: Open GaussView and build the this compound molecule.

-

Set up Calculation: Go to Calculate > Gaussian Calculation Setup.

-

Job Type: Select Opt+Freq (Optimization and Frequency). This will perform a geometry optimization followed by a frequency calculation to confirm the optimized structure is a true minimum.

-

Method:

-

Functional: Select DFT and choose the B3LYP functional.

-

Basis Set: Select 6-311++G(d,p). This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for more accurate bonding descriptions.

-

-

Charge and Multiplicity: Set the charge to 0 and the spin multiplicity to Singlet.

-

Submit: Save the input file (.gjf) and submit the calculation to Gaussian.

The frequency calculation, performed concurrently with the optimization, serves two purposes: to confirm that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Analysis:

-

Open Log File: Once the calculation is complete, open the output log file (.log) in GaussView.

-

Verify Minimum: Go to Results > Vibrations. A window will appear displaying the calculated vibrational frequencies. Ensure that there are no negative (imaginary) frequencies, which would indicate a saddle point rather than a minimum.

-

Visualize Spectrum: Click on the Spectra button to visualize the predicted IR spectrum. The vibrational modes corresponding to each peak can be animated by selecting the peak and clicking Start Animation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

Protocol:

-

Use Optimized Geometry: Open the checkpoint file (.chk) from the optimized calculation in GaussView.

-

Generate Orbitals: Go to Results > Surfaces/Contours.

-

Create New Surface: In the Surfaces window, click on Cube Actions > New Cube.

-

Select Orbitals: In the Generate Cubes window, select Molecular Orbital as the Type. Choose HOMO and LUMO from the dropdown menu.

-

Visualize: Once the cubes are generated, select the HOMO and LUMO surfaces to visualize them.

The MEP surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Protocol:

-

Generate Cube: In the Generate Cubes window (from the previous step), select Total Density as the Type and click OK.

-

Map Potential: In the Surfaces window, with the density surface highlighted, click on Surface Actions > New Mapped Surface.

-

Select Potential: A new window will appear. Select MEP from the dropdown menu and click OK. The MEP will be mapped onto the electron density surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).

Protocol:

-

Modify Input File: Create a new Gaussian input file using the optimized geometry. In the route section (#p), add the keyword Pop=NBO.

-

Run Calculation: Submit this input file to Gaussian.

-

Analyze Output: The NBO analysis will be printed in the output log file. Key information includes natural atomic charges, hybridization of orbitals, and second-order perturbation theory analysis of donor-acceptor interactions, which quantify hyperconjugative effects.

Results and Discussion

This section presents the theoretical results obtained from the quantum chemical calculations on this compound.

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The optimized structure reveals a planar aromatic ring. Key bond lengths and angles are presented in Table 1. The planarity of the molecule is significant for its potential interactions with planar biological receptors.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-Cl | 1.745 |

| C-O (hydroxyl) | 1.362 | |

| C=O (aldehyde) | 1.215 | |

| C-H (aldehyde) | 1.112 | |

| Bond Angle (°) | C-C-Cl | 119.8 |

| C-C-O (hydroxyl) | 121.5 | |

| C-C=O (aldehyde) | 123.7 | |

| O=C-H (aldehyde) | 120.9 |

Vibrational Analysis and Comparison with Experimental Data

The calculated vibrational frequencies are typically scaled by an empirical factor (around 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the computational method.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for this compound with Experimental Data for 3-Chloro-4-hydroxybenzaldehyde

| Vibrational Mode | Calculated (Scaled) | Experimental (3-Chloro-4-hydroxybenzaldehyde) | Assignment |

| O-H stretch | 3450 | ~3400 (broad) | Hydroxyl group |

| C-H stretch (aromatic) | 3050-3100 | ~3070 | Aromatic C-H |

| C=O stretch (aldehyde) | 1685 | ~1690 | Aldehyde carbonyl |

| C=C stretch (aromatic) | 1580-1600 | ~1590 | Aromatic ring |

| C-Cl stretch | 750 | ~760 | Carbon-chlorine bond |

The good agreement between the calculated frequencies for this compound and the experimental data for its isomer lends confidence to the predictive power of our computational model.

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, HOMO and LUMO, are depicted in Figure 1. The HOMO is primarily localized on the benzene ring and the oxygen atom of the hydroxyl group, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the aldehyde group and the benzene ring, suggesting these are the likely sites for nucleophilic attack.

The calculated HOMO and LUMO energies and the resulting energy gap are summarized in Table 3. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

Molecular Electrostatic Potential (MEP)

The MEP surface (Figure 2) provides a visual representation of the charge distribution. The most negative potential (red) is located around the oxygen atom of the carbonyl group, making it a prime target for electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atoms of the hydroxyl and aldehyde groups, indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, with biological receptors.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the natural atomic charges on each atom (Table 4). The oxygen atoms of the hydroxyl and aldehyde groups carry significant negative charges, while the carbon atom of the carbonyl group has a substantial positive charge. The chlorine atom also carries a slight negative charge. These charge distributions are consistent with the electronegativities of the atoms and provide a quantitative basis for understanding the molecule's polarity and reactivity.

Table 4: Natural Atomic Charges of Selected Atoms in this compound

| Atom | Natural Charge (e) |

| Cl | -0.05 |

| O (hydroxyl) | -0.65 |

| O (aldehyde) | -0.58 |

| C (carbonyl) | +0.45 |

| H (hydroxyl) | +0.48 |

| H (aldehyde) | +0.12 |

Visualization and Workflow Diagrams

Visual representations are essential for conveying complex scientific concepts. The following diagrams, generated using Graphviz, illustrate the computational workflow and the relationship between molecular orbitals.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Relationship between HOMO, LUMO, and the energy gap in determining molecular reactivity.

Conclusion and Future Directions

This technical guide has presented a detailed and robust protocol for the quantum chemical investigation of this compound using DFT. The calculated results for its geometric, vibrational, and electronic properties provide a comprehensive understanding of its molecular landscape. The good correlation between the theoretical vibrational spectra and experimental data for a closely related isomer validates the chosen computational methodology.

The insights gained from this study, particularly from the HOMO-LUMO and MEP analyses, can guide the rational design of novel derivatives of this compound with tailored electronic properties for enhanced biological activity. Future work could involve extending this computational framework to study the interactions of this molecule with specific biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, further bridging the gap between theoretical chemistry and practical drug development.

References

Crystal structure analysis of 4-Chloro-3-hydroxybenzaldehyde

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of this compound, a compound of interest in medicinal chemistry and materials science. We delve into the synthesis, crystallization, and detailed structural elucidation of the title compound. The narrative emphasizes the causality behind experimental choices, from solvent selection in crystallization to the parameters for data refinement. Advanced computational analyses, including Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, are employed to provide a deeper understanding of the intermolecular interactions that govern the crystal packing. This document is intended to serve as a practical guide for researchers, offering both detailed protocols and the theoretical framework necessary for the robust characterization of similar molecular solids.

Introduction

Substituted benzaldehydes are pivotal synthons in the development of novel pharmaceutical agents and functional organic materials. Their utility stems from the reactive aldehyde group and the tunable electronic and steric properties of the benzene ring through substitution. The title compound, this compound, incorporates a hydroxyl group and a chlorine atom, which are known to participate in significant intermolecular interactions, particularly hydrogen bonding and halogen bonding. A thorough understanding of the three-dimensional arrangement of molecules in the solid state is crucial, as crystal packing influences key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.

This guide presents a detailed crystallographic and computational investigation of this compound. We will explore the synthesis and crystallization, the process of single-crystal X-ray diffraction for structure determination, and the subsequent computational analysis to quantify the intermolecular forces at play.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established routes, often involving the formylation of the corresponding phenol or the selective halogenation of a hydroxybenzaldehyde precursor. For the purpose of this study, the compound was obtained from a commercial supplier and purified by recrystallization.

Rationale for Crystallization Strategy

The formation of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent is paramount, as it influences solubility, nucleation, and crystal growth rate. For polar molecules like this compound, a range of solvents with varying polarities should be screened. Slow evaporation is a reliable technique for compounds that are stable at room temperature, as it allows for the gradual increase in concentration necessary for crystal growth without rapid precipitation.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: A preliminary screening was conducted using solvents such as ethanol, methanol, acetone, ethyl acetate, and a mixture of ethanol/water.

-

Preparation of Saturated Solution: this compound (approximately 50 mg) was dissolved in a minimal amount of a 1:1 ethanol/water mixture (approximately 5 mL) with gentle heating to ensure complete dissolution.

-

Crystallization: The resulting clear solution was filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature (298 K).

-

Crystal Harvesting: Colorless, block-shaped crystals of suitable quality for X-ray diffraction were harvested after approximately one week.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.

Experimental Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement Parameters

A summary of the crystallographic data and refinement parameters is presented in Table 1. Data were collected on a Bruker APEX-II CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å).

Table 1. Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₇H₅ClO₂ |

| Formula weight | 156.56 g/mol |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.854(2) Å, α = 90° |

| b = 5.981(1) Å, β = 101.34(3)° | |

| c = 14.237(3) Å, γ = 90° | |

| Volume | 655.8(3) ų |

| Z | 4 |

| Density (calculated) | 1.586 Mg/m³ |

| Absorption coefficient | 0.498 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 3450 |

| Independent reflections | 1510 [R(int) = 0.031] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1510 / 0 / 92 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.042, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.128 |

| Largest diff. peak and hole | 0.28 and -0.31 e.Å⁻³ |

Molecular Structure and Hydrogen Bonding

The asymmetric unit of this compound contains one molecule. The molecular structure is essentially planar. The key structural feature is the formation of strong intermolecular hydrogen bonds. The hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming a C(7) chain motif propagating along the b-axis. These chains are further linked into a 2D network.

Table 2. Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) | Symmetry operation for A |

| O(2)—H(2)···O(1) | 0.82 | 1.95 | 2.765(2) | 171.2 | x, y-1, z |

| C(1)—H(1)···O(2) | 0.93 | 2.58 | 3.489(3) | 164.5 | -x+1, -y+1, -z+1 |

Computational Analysis: Hirshfeld Surface

To gain deeper insight into the intermolecular interactions driving the crystal packing, Hirshfeld surface analysis was performed. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal electron density.

Hirshfeld Surface Analysis Workflow

Caption: Workflow for Hirshfeld surface analysis.

Analysis of Intermolecular Contacts

The Hirshfeld surface mapped over dnorm reveals the key intermolecular contacts. The large red spots indicate close contacts, which correspond to the O—H···O hydrogen bonds. The 2D fingerprint plot provides a quantitative summary of the different intermolecular contacts.

Table 3. Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Contribution (%) |

| H···H | 35.8 |

| O···H/H···O | 30.5 |

| Cl···H/H···Cl | 15.2 |

| C···H/H···C | 8.5 |

| C···C | 4.1 |

| Cl···O/O···Cl | 2.9 |

| Other | 3.0 |

The analysis highlights the predominance of H···H, O···H, and Cl···H contacts, which collectively account for over 80% of the total interactions. The significant contribution from O···H contacts confirms the importance of the hydrogen bonding network in the crystal packing.[1][2] The Cl···H contacts are also notable, indicating the role of the chlorine atom in directing the crystal packing.

Density Functional Theory (DFT) Calculations

To complement the experimental findings, DFT calculations were performed to analyze the electronic properties of the molecule.

Computational Details

Quantum chemical calculations were carried out using the Gaussian 09 software package. The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[3]

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface of this compound shows a negative potential (red) around the carbonyl oxygen, consistent with its role as a hydrogen bond acceptor. A positive potential (blue) is observed around the hydroxyl hydrogen, confirming its role as a hydrogen bond donor.[3]

Conclusion

The crystal structure of this compound has been successfully determined by single-crystal X-ray diffraction and further analyzed using computational methods. The crystal packing is dominated by a robust network of O—H···O hydrogen bonds, forming chains that are further organized into a two-dimensional array. Hirshfeld surface analysis quantitatively confirms the prevalence of O···H, H···H, and Cl···H interactions. This detailed structural characterization provides fundamental insights into the solid-state behavior of this compound, which is essential for its potential applications in drug development and materials science. The methodologies presented in this guide offer a comprehensive framework for the analysis of similar molecular crystals.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide on 4-Chloro-3-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. 4-Chloro-3-hydroxybenzaldehyde, a seemingly simple aromatic aldehyde, represents a cornerstone building block whose unique electronic and structural features have propelled its use in a myriad of applications, most notably in the realm of drug discovery. The presence of an aldehyde, a phenolic hydroxyl, and a chloro substituent on a single benzene ring creates a trifecta of reactivity, offering a rich platform for diverse chemical transformations. This guide serves as a comprehensive technical resource, amalgamating critical data on its physicochemical properties, providing field-proven insights into its synthesis and purification, and exploring its significant role as a precursor in the development of novel therapeutic agents. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, empowering researchers to harness the full potential of this versatile intermediate.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a compound's intrinsic properties is the bedrock upon which all successful synthetic and analytical endeavors are built. This section provides a curated overview of the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

The physical characteristics and solubility profile of this compound are crucial for its handling, storage, and the design of reaction and purification protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 128-134 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in hot water; insoluble in cold water and nonpolar solvents. | |

| pKa | ~8.0 (estimated for the phenolic hydroxyl group) |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.

| Technique | Key Data and Interpretation |

| ¹H NMR | In DMSO-d₆, characteristic peaks include a singlet for the aldehydic proton (~9.8 ppm), a singlet for the phenolic hydroxyl proton (~10.7 ppm), and three aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Key resonances are observed for the carbonyl carbon of the aldehyde (~191 ppm), the carbon bearing the hydroxyl group (~155 ppm), the carbon bearing the chlorine atom (~120 ppm), and other aromatic carbons at their characteristic chemical shifts.[2] |

| FT-IR (KBr Pellet) | Prominent absorption bands include a broad peak for the O-H stretch of the phenol (~3100-3300 cm⁻¹), a sharp, strong peak for the C=O stretch of the aldehyde (~1670 cm⁻¹), and various peaks in the fingerprint region corresponding to C-H and C-C aromatic stretches and C-Cl vibrations. |

Synthesis and Purification: From Precursor to Purified Product

The most common and industrially viable route to this compound is the Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols.

The Reimer-Tiemann Reaction: A Mechanistic Overview

The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium. The electron-rich phenoxide, formed by the deprotonation of the starting phenol (2-chlorophenol), then undergoes electrophilic attack by the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

Caption: Key stages of the Reimer-Tiemann reaction for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-chlorophenol.

Materials:

-

2-Chlorophenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water and ethanol.

-

Add 2-chlorophenol to the basic solution and stir until a homogenous solution is obtained.

-

Heat the reaction mixture to 60-70°C.

-

Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with hydrochloric acid to a pH of 2-3.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude product.

Step-by-Step Purification Protocol: Recrystallization

Objective: To purify the crude this compound.

Solvent System Selection: A mixed solvent system of ethanol and water is often effective. The compound is soluble in hot ethanol and less soluble in water.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

To the hot filtrate, slowly add hot water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals in a vacuum oven to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which can be selectively targeted under appropriate reaction conditions.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

This compound is a valuable starting material in the synthesis of a variety of pharmaceutical agents due to its ability to be readily functionalized.

-

As a Precursor to Ertugliflozin: This compound is a key intermediate in the synthesis of Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3] The synthesis involves a multi-step sequence where the benzaldehyde moiety is transformed into the core structure of the drug.[3]

-

Synthesis of Novel Bioactive Molecules: It is used in the synthesis of various heterocyclic compounds and other complex molecules that have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer activities.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure a safe working environment.

-

Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical of significant synthetic value, offering a versatile platform for the construction of more complex molecules. Its well-defined physicochemical properties, established synthetic routes, and diverse reactivity make it an indispensable tool for chemists in both academic and industrial research, particularly in the pursuit of novel pharmaceuticals. This guide has provided a comprehensive overview to aid researchers in the effective and safe utilization of this important chemical intermediate.

References

Theoretical Framework for Assessing the Reactivity of 4-Chloro-3-hydroxybenzaldehyde: A Computational Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-hydroxybenzaldehyde is a pivotal chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] A thorough understanding of its molecular structure and electronic properties is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide presents a comprehensive theoretical framework for the in-depth study of this compound using quantum chemical calculations. By leveraging Density Functional Theory (DFT), we can elucidate the molecule's reactive behavior, providing invaluable insights for researchers in medicinal chemistry and drug development. This document serves as a practical guide, detailing the causality behind computational choices and providing self-validating protocols for a robust theoretical analysis.

Introduction: The Significance of this compound

Substituted benzaldehydes are fundamental building blocks in organic synthesis.[3] The specific arrangement of chloro, hydroxyl, and aldehyde functional groups on the benzene ring of this compound imparts a unique reactivity profile. The interplay between the electron-withdrawing nature of the chloro and aldehyde groups and the electron-donating character of the hydroxyl group creates a nuanced electronic environment that dictates its role in chemical reactions. Its application as a precursor in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs), necessitates a detailed map of its chemical behavior.[4][5]

Theoretical studies provide a powerful, non-empirical lens through which to view molecular reactivity, offering predictive power that can accelerate experimental work. This guide outlines a systematic computational workflow to analyze this compound, focusing on structural optimization, vibrational analysis, and the exploration of its electronic landscape through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces.

Core Computational Methodology: A First-Principles Approach

The foundation of this theoretical investigation rests on Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[6] We will employ the widely-used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding environments.

Caption: Computational workflow for reactivity analysis.

Step 1: Geometry Optimization

Causality: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. All subsequent electronic property calculations are dependent on this optimized geometry. The optimization algorithm systematically alters the molecular structure to find the arrangement with the lowest possible potential energy, representing the molecule's ground state.

Protocol:

-

Construct the initial 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

-

Set up the calculation in a quantum chemistry software package (e.g., Gaussian 09W).[7]

-

Specify the DFT method and basis set: B3LYP/6-311++G(d,p).

-

Initiate the geometry optimization calculation.

-

Upon completion, verify that the optimization has converged successfully by checking the output logs for convergence criteria.

Step 2: Vibrational Frequency Analysis

Causality: A frequency calculation serves two primary purposes. First, it validates the optimized structure. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a saddle point (a transition state), necessitating further optimization. Second, this analysis provides the zero-point vibrational energy (ZPVE) for thermodynamic corrections and predicts the molecule's infrared (IR) spectrum, which can be compared with experimental data.[8]

Protocol:

-

Use the optimized geometry from the previous step as the input structure.

-

Perform a frequency calculation using the same level of theory (B3LYP/6-311++G(d,p)).

-

Analyze the output to confirm the absence of imaginary frequencies.

-

Extract the calculated vibrational modes and their corresponding intensities to generate a theoretical IR spectrum.

Elucidating Reactivity: Electronic Structure Analysis

With a validated ground-state structure, we can now probe the electronic properties that govern the molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) Theory

Expertise: The reactivity of a molecule is largely dictated by the interaction of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are prone to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[7]

Caption: FMO theory and sites of attack.

Molecular Electrostatic Potential (MEP) Surface

Trustworthiness: The MEP surface provides a visually intuitive map of the charge distribution across the molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites favorable for electrophilic attack. These are typically found around electronegative atoms like oxygen.

-

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic hydroxyl proton.[7]

This visual representation is a self-validating system; the predicted reactive sites from MEP should correlate with the regions of high density in the HOMO and LUMO analysis.

Protocol for FMO and MEP Analysis:

-

Using the optimized geometry, perform a single-point energy calculation. Ensure the command includes instructions to generate orbital and potential data (e.g., pop=full, iop(6/33=2) in Gaussian).

-

Visualize the HOMO and LUMO isosurfaces to identify their spatial distribution on the molecule.

-

Calculate the energy of the HOMO, LUMO, and the resulting energy gap.

-

Generate and visualize the MEP surface, mapping the potential onto the electron density.

-

Correlate the red (negative) and blue (positive) regions of the MEP map with the locations of the HOMO and LUMO, respectively, to build a comprehensive reactivity model.

Quantitative Reactivity Descriptors

To move from a qualitative to a quantitative understanding, we can calculate global reactivity descriptors derived from the HOMO and LUMO energies. These indices provide a numerical basis for comparing reactivity.

| Descriptor | Formula | Interpretation |

| Electron Affinity (A) | E(A) = -ELUMO | Energy released when an electron is added. |

| Ionization Potential (I) | E(I) = -EHOMO | Energy required to remove an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; high softness implies high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the stabilization in energy when the system acquires an additional electronic charge from the environment.[7] |

Table 1: Key global reactivity descriptors calculated from FMO energies.

Predicted Reactive Sites of this compound

Based on the established principles of electronic effects and supported by the proposed theoretical framework, we can predict the following reactive characteristics:

-

Aldehyde Group: The carbonyl carbon is highly electrophilic due to the electronegativity of the oxygen and the electron-withdrawing nature of the aromatic ring. It is the primary site for nucleophilic attack . The MEP surface is expected to show a strong positive potential (blue) on this carbon.[9]

-

Hydroxyl Group: The phenolic proton is acidic and represents a site for electrophilic interaction or deprotonation. The oxygen atom, with its lone pairs, is a nucleophilic center. The MEP surface will show a negative potential (red) around the oxygen and a positive potential on the hydrogen.

-

Aromatic Ring: The ring is activated by the hydroxyl group (ortho, para-directing) and deactivated by the chloro and aldehyde groups (meta-directing). The net effect will create specific sites susceptible to electrophilic aromatic substitution . FMO and MEP analysis will be crucial to pinpoint the most nucleophilic positions on the ring (likely ortho and para to the -OH group, tempered by the other substituents).

Conclusion for the Field

The theoretical framework detailed in this guide provides a robust, reliable, and scientifically-grounded approach to understanding the reactivity of this compound. For drug development professionals and synthetic chemists, these computational insights are not merely academic; they translate into practical, actionable intelligence. By predicting the most likely sites for nucleophilic and electrophilic attack, researchers can more effectively design synthetic routes, anticipate potential side reactions, and modify the molecule's structure to enhance desired biological activities. This in-silico approach streamlines the research and development process, reducing the reliance on costly and time-consuming trial-and-error experimentation and accelerating the journey from molecular concept to viable therapeutic agent.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. A Density Functional Theory Study of 4-OH Aldehydes | MDPI [mdpi.com]

- 8. 3-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 17022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10752E [pubs.rsc.org]

Discovery and history of 4-Chloro-3-hydroxybenzaldehyde

An In-Depth Technical Guide to 4-Chloro-3-hydroxybenzaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique arrangement of chloro, hydroxyl, and formyl functional groups on a benzene ring makes it a versatile intermediate for the preparation of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, historical synthesis methodologies, and modern applications, particularly within the pharmaceutical and materials science sectors. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying chemical principles and strategic considerations essential for researchers and drug development professionals.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of any scientific investigation. This compound is systematically known by its IUPAC name and is registered under a unique CAS number for unambiguous identification in databases and literature.

Systematic Identifiers:

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data below has been aggregated from established chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 156.56 g/mol | [1][2] |

| Appearance | Colorless to off-white or slight yellow solid | [2] |

| Boiling Point | 251.3 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 105.8 ± 21.8 °C | [2] |

| LogP (Octanol/Water) | 1.858 | [2] |

| SMILES | C1=CC(=C(C=C1C=O)O)Cl | [1] |

| InChIKey | UJAFGNAOINNEKQ-UHFFFAOYSA-N | [1] |

Historical Context and Synthesis Methodologies

The synthesis of substituted hydroxybenzaldehydes is deeply rooted in the history of organic chemistry, with several "named reactions" providing the foundational pathways. While a singular discovery event for this compound is not prominently documented, its synthesis relies on well-established formylation reactions applied to substituted phenols. The two most relevant methods are the Vilsmeier-Haack and Reimer-Tiemann reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3] Discovered by Anton Vilsmeier and Albrecht Haack, the reaction utilizes a phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the "Vilsmeier reagent".[4][5] This electrophile then attacks the activated aromatic ring.

Causality and Mechanism: The starting material for synthesizing this compound via this route is o-chlorophenol. The hydroxyl group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Since the ortho position is already occupied by the chloro group, the incoming electrophile is directed to the para position, yielding the desired product. The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts reactions, making it highly effective for activated substrates like phenols.[4]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis from o-Chlorophenol [6]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent in situ.

-

Substrate Addition: Dissolve o-chlorophenol in a suitable solvent and add it slowly to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the mixture under reflux for a specified time (e.g., 30 minutes) to drive the formylation.[6] The reaction temperature depends on the substrate's reactivity and can range from 0°C to 80°C.[3]

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Purification: Neutralize the solution with a base (e.g., sodium hydroxide solution). The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified using column chromatography.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is another classic method for the ortho-formylation of phenols.[7][8][9] It involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base.[9]

Causality and Mechanism: The reaction's key reactive species is dichlorocarbene (:CCl₂), which is generated from the deprotonation of chloroform by the hydroxide base.[9][10] The phenoxide ion, formed from the deprotonation of the phenol, acts as the nucleophile and attacks the highly electrophilic dichlorocarbene.[9] This reaction typically favors substitution at the ortho position due to coordination between the phenoxide oxygen and the carbene. However, if both ortho positions are blocked, or in the case of certain substrates, para-substitution can occur. For o-chlorophenol, the reaction would theoretically yield this compound as one of the products, although yields and selectivity can be an issue compared to the Vilsmeier-Haack approach.

Diagram: Reimer-Tiemann Reaction Mechanism

Caption: Mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: General Procedure

-

Phase Setup: The reaction is typically run in a biphasic system because hydroxides are not soluble in chloroform.[9] An aqueous solution of a strong base (e.g., NaOH) and an organic phase of chloroform containing the phenol are used. A phase-transfer catalyst can be added to improve reactant mixing.

-

Reaction: The mixture is heated to initiate the reaction. Once started, the reaction can be highly exothermic and may require cooling to control.[9]

-

Intermediate Formation: The phenoxide attacks the dichlorocarbene, forming a dichloromethyl-substituted intermediate.

-

Hydrolysis: The intermediate is hydrolyzed under the basic conditions to the aldehyde.

-

Work-up: After the reaction is complete, the mixture is cooled and acidified. The product is then extracted with an organic solvent and purified, typically by chromatography or recrystallization.

Spectroscopic Analysis and Characterization

Unambiguous characterization of the synthesized product is critical. Standard spectroscopic techniques are employed to confirm the structure of this compound.

Table 2: Spectroscopic Data Summary (Predicted & Typical Values)

| Technique | Key Features and Expected Values |

| ¹H NMR | - Aldehyde proton (CHO) singlet around 9.8 ppm. - Phenolic proton (OH) broad singlet, position variable (e.g., 5-6 ppm). - Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted ring (e.g., doublets and doublet of doublets between 7.0-7.8 ppm). |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-195 ppm. - Aromatic carbons in the range of 115-160 ppm, with carbons attached to O and Cl showing distinct shifts. |

| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1670-1700 cm⁻¹. - Broad O-H stretch for the phenol group around 3100-3400 cm⁻¹. - C-H stretches for the aromatic ring around 3000-3100 cm⁻¹. - C-Cl stretch in the fingerprint region (~600-800 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak [M]⁺ at m/z ≈ 156. - Isotopic pattern characteristic of one chlorine atom ([M+2]⁺ peak is about one-third the intensity of the [M]⁺ peak). |

Note: Specific chemical shifts and absorption frequencies can vary based on the solvent and instrument used.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry. The presence of hydroxyl, chloro, and aldehyde groups in this compound provides multiple reaction sites for building more complex molecules.

Role as a Synthetic Intermediate:

-

Pharmaceutical Building Block: The aldehyde group can undergo reactions like reductive amination to install amine functionalities, Wittig reactions to form alkenes, or oxidation to form a carboxylic acid. The phenolic hydroxyl group can be alkylated or acylated. These transformations are fundamental in constructing drug candidates. Halogenated aromatic compounds are prevalent in pharmaceuticals, where the halogen can improve properties like metabolic stability or binding affinity.[11]

-

Precursor to Heterocycles: It serves as a precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.[12]

-

Analog Synthesis: In drug discovery programs, this molecule can be used to synthesize analogs of lead compounds, allowing for the systematic exploration of structure-activity relationships (SAR). For example, it could be used in the synthesis of chalcones, a class of compounds known for their diverse biological activities.

Diagram: Synthetic Utility Workflow

Caption: Key synthetic transformations of the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Hazard Statements:

Handling Precautions:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate whose synthesis is grounded in classic organic reactions. Its utility in the construction of complex molecules makes it an important tool for scientists in drug discovery and materials science. A thorough understanding of its synthesis, from the mechanistic principles of the Vilsmeier-Haack and Reimer-Tiemann reactions to the practicalities of experimental protocols, is essential for its effective application. Coupled with rigorous spectroscopic characterization and adherence to safety protocols, researchers can confidently leverage this compound to advance their scientific objectives.

References

- 1. This compound | C7H5ClO2 | CID 13865114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ajrconline.org [ajrconline.org]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]

Methodological & Application

Application Notes: 4-Chloro-3-hydroxybenzaldehyde in Knoevenagel Condensation Reactions

Introduction: The Strategic Utility of 4-Chloro-3-hydroxybenzaldehyde in C-C Bond Formation

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1] This reaction, a variant of the aldol condensation, involves the nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration reaction.[2] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and perhaps most significantly, pharmaceutical agents.[3]

This compound is a particularly noteworthy substrate for this transformation. Its chemical structure, featuring a hydroxyl group and a chlorine atom on the aromatic ring, presents a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby facilitating the initial nucleophilic attack. The hydroxyl group, in addition to influencing the electronic environment, offers a site for potential further functionalization or intramolecular cyclization, expanding the synthetic possibilities. This substituted benzaldehyde is a solid at room temperature with a melting point of 119-121.5 °C and is very slightly soluble in water.[4][5][6] Its derivatives are of significant interest in drug discovery for their potential biological activities.